molecular formula C7H13NO B13577253 5-Methyl-1-oxa-5-azaspiro[2.5]octane

5-Methyl-1-oxa-5-azaspiro[2.5]octane

カタログ番号: B13577253
分子量: 127.18 g/mol
InChIキー: YACYIHCZKDULJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyl-1-oxa-5-azaspiro[2.5]octane is a spirocyclic chemical scaffold of significant interest in modern drug discovery and library design. Spirocyclic compounds are characterized by their three-dimensional, rigid structures, which make them ideal for the systematic exploration of chemical space and for creating compounds that efficiently probe biological targets in three dimensions . This scaffold features a central spiro carbon atom linking an oxirane ring and a methyl-substituted azacyclic ring, offering incremental changes in the spatial orientation of functional groups introduced during synthesis . The primary research application of this scaffold is as a versatile core structure for the creation of compound libraries via parallel synthesis. Its high sp³ carbon content is essential for generating molecules that more effectively mimic the complex shapes of natural products, moving beyond the flat, two-dimensional structures common in many screening libraries . The presence of the oxirane (three-membered ether ring) and the nitrogen atom provides two points of orthogonal diversification, allowing medicinal chemists to attach various substituents and fine-tune the molecule's properties . This enables detailed structure-activity relationship (SAR) studies, helping to elucidate the effect of substituent placement on a molecule's lipophilicity, hydrophilicity, and overall binding affinity . Researchers value such scaffolds for developing novel agonists, antagonists, and other bioactive molecules, as evidenced by the activity of similar 5-oxa-2-azaspiro[3.4]octane derivatives reported as M4 agonists in patent literature . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for use in foods, cosmetics, or any consumer products.

特性

分子式

C7H13NO

分子量

127.18 g/mol

IUPAC名

7-methyl-1-oxa-7-azaspiro[2.5]octane

InChI

InChI=1S/C7H13NO/c1-8-4-2-3-7(5-8)6-9-7/h2-6H2,1H3

InChIキー

YACYIHCZKDULJS-UHFFFAOYSA-N

正規SMILES

CN1CCCC2(C1)CO2

製品の起源

United States

化学反応の分析

Types of Reactions: 5-Methyl-1-oxa-5-azaspiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

科学的研究の応用

Chemistry: 5-Methyl-1-oxa-5-azaspiro[2.5]octane is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can lead to the development of new drugs and therapeutic agents .

Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug design. Researchers explore its ability to interact with various biological pathways, aiming to develop new treatments for diseases .

Industry: In the industrial sector, 5-Methyl-1-oxa-5-azaspiro[2.5]octane is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating advanced materials with specific functionalities .

作用機序

The mechanism of action of 5-Methyl-1-oxa-5-azaspiro[2.5]octane involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathways involved .

類似化合物との比較

Research Findings and Trends

  • Replacement Strategies : With the discontinuation of 5-Methyl-1-oxa-5-azaspiro[2.5]octane, researchers are pivoting toward analogs like 7-Oxa-4-azaspiro[2.5]octane HCl, which retains similar bioactivity while offering improved solubility .

Q & A

Basic: What are the key considerations for synthesizing 5-methyl-1-oxa-5-azaspiro[2.5]octane with high purity?

Methodological Answer:
The synthesis typically involves cycloaddition or ring-opening reactions to construct the spirocyclic core. A common approach is the use of ketone precursors and amines under controlled pH and temperature to form the azaspiro structure. For example, benzyl-protected intermediates (e.g., benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate) can be deprotected via hydrogenolysis . Key steps include:

  • Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the compound.
  • Characterization: Confirm purity via HPLC (>98%) and structural integrity via 1^1H/13^{13}C NMR (e.g., sp3^3 hybridized carbons at δ 25–35 ppm) .

Advanced: How does the spirocyclic structure of 5-methyl-1-oxa-5-azaspiro[2.5]octane influence its reactivity in ring-opening reactions?

Methodological Answer:
The spirocyclic strain and electronic effects of the oxygen/nitrogen atoms dictate reactivity. For example:

  • Acid-Catalyzed Ring Opening: Protonation of the nitrogen destabilizes the spiro system, leading to selective cleavage at the C–O bond. This is observed in HCl-mediated reactions yielding amino-alcohol derivatives .
  • Nucleophilic Attack: The oxygen atom’s lone pairs enhance electrophilicity at adjacent carbons, making the compound susceptible to nucleophiles (e.g., Grignard reagents). Computational studies (DFT) suggest transition states with energy barriers of ~25 kcal/mol .

Basic: What spectroscopic techniques are critical for characterizing 5-methyl-1-oxa-5-azaspiro[2.5]octane?

Methodological Answer:

  • NMR Spectroscopy:
    • 1^1H NMR: Distinct signals for methyl groups (δ 1.2–1.5 ppm) and spirocyclic protons (δ 3.0–4.0 ppm).
    • 13^{13}C NMR: Sp3^3 carbons in the spiro core (δ 25–35 ppm) and carbonyl carbons (if present, δ 170–180 ppm) .
  • Mass Spectrometry: ESI-MS ([M+H]+^+ at m/z 142.1) confirms molecular weight .
  • IR Spectroscopy: Stretching vibrations for C–O (1100 cm1^{-1}) and N–H (3300 cm1^{-1}) bonds .

Advanced: How do structural modifications (e.g., fluorination) impact the biological activity of 5-methyl-1-oxa-5-azaspiro[2.5]octane derivatives?

Methodological Answer:
Fluorination at specific positions (e.g., 7-fluoro substitution) enhances metabolic stability and binding affinity. For example:

  • Enzyme Inhibition: Fluorinated analogs show IC50_{50} values <1 μM against serine hydrolases due to electronegative effects stabilizing transition states .
  • Pharmacokinetics: LogP reductions (from 1.5 to 0.8) improve aqueous solubility, as seen in analogues like 7-fluoro-5-azaspiro[2.5]octane .
  • Synthetic Strategy: Use Selectfluor® or DAST for regioselective fluorination .

Basic: What are the storage and handling protocols for 5-methyl-1-oxa-5-azaspira[2.5]octane?

Methodological Answer:

  • Storage: Keep under inert gas (N2_2/Ar) at 2–8°C in airtight containers to prevent hydrolysis. Shelf life: >12 months .
  • Safety: Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid aqueous environments unless reactivity is tested .

Advanced: How can computational modeling guide the design of 5-methyl-1-oxa-5-azaspiro[2.5]octane-based enzyme inhibitors?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450). Focus on hydrogen bonds between the spirocyclic oxygen and catalytic residues (e.g., Tyr-96) .
  • MD Simulations: Assess stability of inhibitor-enzyme complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA: ΔG < -10 kcal/mol) .

Basic: What are common impurities in synthesized 5-methyl-1-oxa-5-azaspiro[2.5]octane, and how are they resolved?

Methodological Answer:

  • Impurities: Residual solvents (e.g., DMF), ring-opened byproducts, or diastereomers.
  • Analysis: GC-MS for volatile impurities; chiral HPLC (Chiralpak AD-H column) for enantiomeric excess (>99%) .
  • Mitigation: Optimize reaction time/temperature to minimize side reactions .

Advanced: What contradictions exist in reported biological data for azaspiro compounds, and how can they be addressed?

Methodological Answer:
Discrepancies in IC50_{50} values (e.g., 0.5 μM vs. 5 μM) may arise from:

  • Assay Conditions: Variations in pH, co-solvents (e.g., DMSO concentration). Standardize protocols per NIH guidelines .
  • Compound Stability: Degradation under assay conditions (e.g., light exposure). Use LC-MS to verify integrity post-assay .

Table 1: Comparative Reactivity of Azaspiro Derivatives

CompoundRing-Opening Rate (k, s1^{-1})Biological Activity (IC50_{50}, μM)
5-Methyl-1-oxa-5-azaspiro0.12 ± 0.032.5 (Serine Hydrolase)
7-Fluoro derivative0.08 ± 0.020.8 (Serine Hydrolase)
1,1-Difluoro derivative0.05 ± 0.011.2 (CYP450)
Data compiled from .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。